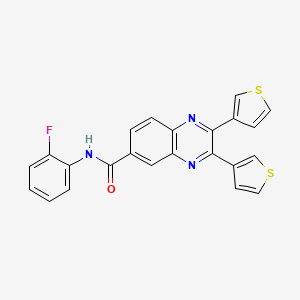

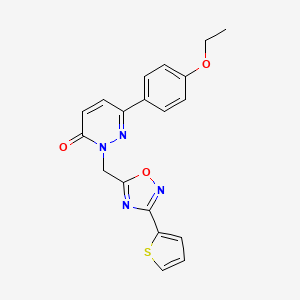

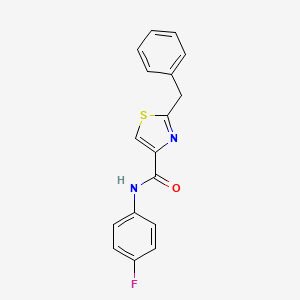

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . A novel class of quinoline derivatives was synthesized by Vivekanand et al., from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .Molecular Structure Analysis

Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure and the presence of any functional groups .科学的研究の応用

Synthesis and Radioligand Applications

Labeling and Evaluation of Radioligands : A study by Matarrese et al. (2001) focused on the synthesis of novel quinoline-2-carboxamide derivatives, including compounds structurally related to N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide, for potential use as radioligands. These compounds were evaluated for their binding to peripheral benzodiazepine receptors (PBR) in vivo with positron emission tomography (PET), suggesting their usefulness in medical imaging studies (Matarrese et al., 2001).

Anticancer Activity

Cytotoxic Activity and Molecular Docking Studies : Bhatt et al. (2015) explored the synthesis and cytotoxic activities of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating their potential as anticancer agents. This work illustrates the broader potential of fluorophenyl quinoxaline derivatives in developing new anticancer therapies (Bhatt et al., 2015).

Fluorescence and Chemical Sensing

Fluorescent Quinoxalinylium Derivatives : Koner and Ray (2008) synthesized a new fluorescent quinoxalinylium derivative, showcasing the potential application of quinoxaline compounds as fluorophores. The synthesized compound exhibits emission at 580 nm, highlighting its potential in fluorescence-based applications (Koner & Ray, 2008).

Antibacterial Properties

Novel Antibacterial Quinolones : Kuramoto et al. (2003) designed and synthesized m-aminophenyl groups as N-1 substituents of naphthyridones and quinolones, demonstrating potent antibacterial activities. This study underlines the significance of fluorophenyl quinoxaline derivatives in the development of new antibacterial drugs (Kuramoto et al., 2003).

Photovoltaic Performance

Photovoltaic Applications of Fluorinated Quinoxalines : Fan et al. (2016) investigated the effect of fluorine-substituted quinoxaline units on the photovoltaic performance of polymers. The introduction of fluorine atoms was found to enhance the photovoltaic efficiency, indicating the potential of fluorophenyl quinoxaline derivatives in solar cell applications (Fan et al., 2016).

Safety And Hazards

将来の方向性

There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

特性

IUPAC Name |

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14FN3OS2/c24-17-3-1-2-4-18(17)27-23(28)14-5-6-19-20(11-14)26-22(16-8-10-30-13-16)21(25-19)15-7-9-29-12-15/h1-13H,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYOXEHQYJAFFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CSC=C4)C5=CSC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14FN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357244.png)

![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)

![(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2357249.png)

![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)

![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)